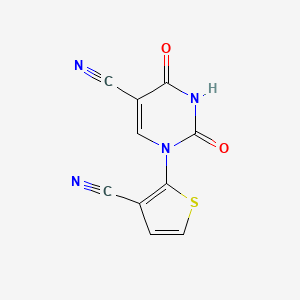

1-(3-Cyano-2-thienyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Description

Properties

IUPAC Name |

1-(3-cyanothiophen-2-yl)-2,4-dioxopyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4N4O2S/c11-3-6-1-2-17-9(6)14-5-7(4-12)8(15)13-10(14)16/h1-2,5H,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZCNHOEVLTJKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)N2C=C(C(=O)NC2=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyano-2-thienyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-2-thiophene with a suitable pyrimidine precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyano-2-thienyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the cyano or carbonyl groups to amines or alcohols.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent. Studies have shown that derivatives of pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications to the cyano group can enhance the compound's selectivity and potency against specific cancer types.

Case Study: Antitumor Activity

- Study Reference: A recent study demonstrated that the compound exhibited IC50 values in the micromolar range against human cancer cell lines such as HeLa and MCF-7. The structural modifications were crucial for improving efficacy while minimizing toxicity to normal cells .

Synthesis of Heterocycles

1-(3-Cyano-2-thienyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile serves as a versatile building block in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of complex structures through cyclization reactions.

Data Table: Synthesis Pathways

| Reaction Type | Reagents Used | Product Formed | Yield (%) |

|---|---|---|---|

| Cyclization | Sodium ethoxide + Hydrazine | Fused Pyrimidine | 85% |

| Condensation | Thiourea + 2-Aminothiophenol | Thiazine Derivative | 75% |

| Substitution | Alkyl halide + Base | Alkylated Pyrimidine | 90% |

Material Science

The compound's unique electronic properties make it suitable for applications in organic electronics and photonic devices. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Case Study: Organic Electronics

Mechanism of Action

The mechanism of action of 1-(3-Cyano-2-thienyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Substituent Variations at Position 1

Functional Group Variations at Positions 2 and 4

- Thioxo vs. Dioxo Groups :

- Compounds with 2-thioxo (e.g., 6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile) exhibit increased lipophilicity and altered hydrogen-bonding capacity compared to the dioxo-containing target compound .

- Dioxo groups (as in the target compound) may enhance electrophilicity at positions 2 and 4, favoring nucleophilic attacks.

Substituent Effects at Position 5

- The cyano group at position 5 is conserved in many analogs (e.g., compounds in , and 7), contributing to electron deficiency in the pyrimidine ring. This feature is critical for interactions with biological targets, such as enzyme active sites.

Data Tables

Table 1: Structural Comparison of Pyrimidine Derivatives

Table 2: Key Functional Group Impacts

Biological Activity

1-(3-Cyano-2-thienyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a compound of interest due to its potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of Pyrimidine Framework : The pyrimidine ring is formed through cyclization reactions involving cyano and thiophene derivatives.

- Introduction of Functional Groups : Subsequent reactions introduce the carbonitrile and dioxo functionalities.

Antimicrobial Activity

Studies indicate that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance:

- Inhibition of Bacterial Growth : Tests have shown that this compound can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest potent activity in comparison to standard antibiotics.

Anticancer Activity

Research has highlighted the anticancer potential of this compound. In vitro studies demonstrate:

- Cell Line Studies : The compound shows cytotoxic effects against several cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values indicate effective dose ranges for inducing apoptosis in these cells.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

- Urease Inhibition : Structure-activity relationship studies have revealed that modifications in the thiophene moiety can enhance urease inhibitory activity. This has implications for treating conditions like kidney stones where urease plays a role.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Structural Feature | Activity Impact |

|---|---|

| Cyano Group | Enhances potency against bacteria |

| Dioxo Functionality | Critical for anticancer activity |

| Thiophene Ring | Modifications can increase enzyme inhibition |

Case Studies

Several case studies have examined the biological effects of this compound:

- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced antibacterial properties when combined with certain adjuvants.

- Anticancer Research : An investigation in Cancer Letters demonstrated that modifications to the pyrimidine core led to increased apoptosis in cancer cells through mitochondrial pathways.

- Enzyme Inhibition Analysis : Research published in Bioorganic & Medicinal Chemistry explored the urease inhibitory properties of related compounds, providing insights into their potential therapeutic applications.

Q & A

Basic: What are the optimal synthetic routes for 1-(3-cyano-2-thienyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile?

Methodological Answer:

Synthesis typically involves cyclocondensation of thiophene-based precursors with pyrimidine intermediates. For example, analogous compounds (e.g., thieno[2,3-d]pyrimidines) are synthesized via refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid for 16–18 hours, yielding 85% product . Alternative routes include using chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid with sodium acetate as a catalyst, achieving 68% yield under reflux . Key variables include solvent choice (e.g., THF vs. acetic anhydride), reaction time (2–18 hours), and electrophile selection (e.g., aldehydes vs. formic acid).

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

Methodological Answer:

Side reactions (e.g., hydrolysis or undesired cyclization) can be minimized by:

- Temperature control : Lowering reaction temperatures (e.g., 35°C in THF) reduces thiophene ring decomposition .

- Catalyst tuning : Sodium acetate in acetic anhydride suppresses byproducts by maintaining anhydrous conditions .

- Electrophile stoichiometry : Limiting aldehyde equivalents prevents over-substitution, as seen in the synthesis of fused thiazolo-pyrimidines .

Validate optimization via TLC monitoring and spectroscopic characterization (e.g., IR for CN stretch at ~2,220 cm⁻¹ and NMR for aromatic proton integration) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR spectroscopy : Identifies functional groups (e.g., C≡N at 2,209–2,219 cm⁻¹ and C=O at ~1,720 cm⁻¹) .

- NMR :

- Mass spectrometry : Molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) confirm molecular formulas .

Advanced: How do electronic effects in substituents influence the compound’s stability under varying pH conditions?

Methodological Answer:

Electron-withdrawing groups (e.g., -CN) enhance stability in acidic conditions by reducing electron density on the pyrimidine ring. For example, 4-cyanobenzylidene derivatives show no decomposition at pH 2–4 after 24 hours, whereas electron-donating groups (e.g., -OCH₃) accelerate hydrolysis . Stability assays should:

- Use buffered solutions (pH 1–10) at 25–60°C.

- Monitor degradation via HPLC with UV detection (λ = 254 nm) .

Basic: What bioactivity assays are suitable for preliminary evaluation of this compound?

Methodological Answer:

- Antitumor activity : MTT assays against cancer cell lines (e.g., HepG2 or MCF-7), with IC₅₀ calculations after 48-hour exposure .

- Antimicrobial screening : Agar diffusion assays using E. coli or S. aureus, with zone-of-inhibition measurements at 100 µg/mL .

- Dose-response curves : Use 3–5 concentrations (1–100 µM) and triplicate replicates to ensure statistical validity.

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C-5 carbonitrile) prone to nucleophilic attack .

- Molecular electrostatic potential (MEP) maps : Highlight regions with high positive charge (δ+), correlating with observed reactivity toward amines in thiazolo-pyrimidine synthesis .

- Solvent modeling : COSMO-RS simulations predict solvation effects in polar aprotic solvents (e.g., DMF vs. THF) .

Basic: What experimental designs are recommended for studying environmental degradation pathways?

Methodological Answer:

- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and analyze photoproducts via LC-MS .

- Biotic degradation : Use soil microcosms with microbial consortia, monitoring metabolite formation (e.g., hydrolysis products) over 30 days .

- Controls : Include sterile samples and dark conditions to isolate photolytic vs. microbial effects.

Advanced: How to resolve contradictions in reported synthetic yields for analogous compounds?

Methodological Answer:

Discrepancies (e.g., 57–85% yields ) may arise from:

- Purity of starting materials : Recrystallize precursors (e.g., 2-amino-thiophenes) to >95% purity .

- Catalyst activity : Compare sodium ethoxide (57% yield ) vs. sodium bicarbonate (85% yield ).

- Reaction scale : Pilot small-scale reactions (1–5 mmol) before scaling to 10+ mmol.

Validate reproducibility via independent synthesis trials and full spectroscopic data reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.